molecular formula C22H38O5 B12396329 (E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate

(E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate

Cat. No.: B12396329
M. Wt: 382.5 g/mol
InChI Key: XKEOGEXDEKIDNA-GIJQJNRQSA-N
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Description

AJH-836 is a synthetic diacylglycerol-lactone compound known for its ability to activate Munc13-1 and protein kinase C epsilon and alpha. It has a dissociation constant of 4.5 nanomolar for protein kinase C alpha. AJH-836 facilitates the translocation of Munc13-1 from the cytoplasm to the plasma membrane and is primarily used in neurodegenerative disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

AJH-836 is synthesized through a series of chemical reactions involving diacylglycerol-lactone as the core structure. The synthesis involves the selective binding of AJH-836 to novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon, relative to classical protein kinase C alpha and protein kinase C beta II . The synthetic route includes the use of [3H]phorbol 12,13-dibutyrate competition binding assays to ensure selectivity and efficacy .

Industrial Production Methods

The industrial production of AJH-836 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

AJH-836 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving AJH-836 include diacylglycerol, phorbol esters, and various binding assays. The conditions typically involve controlled temperatures and specific binding assays to ensure selectivity and efficacy .

Major Products Formed

The major products formed from the reactions involving AJH-836 include activated protein kinase C isoforms and translocated Munc13-1, which play crucial roles in cellular signaling and neurodegenerative disease research .

Mechanism of Action

AJH-836 exerts its effects by selectively binding to the C1 domain of novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon. This binding triggers the translocation of Munc13-1 from the cytoplasm to the plasma membrane, leading to the activation of protein kinase C isoforms. The activation of these isoforms results in various cellular responses, including cytoskeletal reorganization and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

    Phorbol 12-myristate 13-acetate: A prototypical phorbol ester known for its ability to activate protein kinase C isoforms.

    Diacylglycerol: A natural lipid second messenger that binds to the C1 domain of protein kinase C isoforms.

Uniqueness of AJH-836

AJH-836 is unique in its selective activation of novel protein kinase C isoforms, particularly protein kinase C delta and protein kinase C epsilon, without affecting classical protein kinase C isoforms. This selectivity makes it a valuable tool in studying the specific roles of these isoforms in cellular signaling and disease progression .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

[(4E)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9+

InChI Key

XKEOGEXDEKIDNA-GIJQJNRQSA-N

Isomeric SMILES

CC(C)CC(C/C=C/1\CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C

Canonical SMILES

CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C

Origin of Product

United States

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